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molecular formula C9H6BrF3O B1525910 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone CAS No. 1232407-41-8

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone

Cat. No. B1525910
M. Wt: 267.04 g/mol
InChI Key: GBKOKZGIXQZTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012443B2

Procedure details

To a solution of compound 1-(2-bromo-5-(trifluoromethyl)phenyl)ethanol (10.4 g, 44.6 mmol) in the dimethylsulfoxide (50 mL), 2-iodoxybenzoic acid (25 g, 89.2 mmol) at 0° C. The reaction was warmed to 25° C. and stirred at this temperature for 2 hours under a nitrogen atmosphere. Then the reaction mixture was diluted with water (500 mL), extracted with ethyl acetate (2×500 mL). Organic part was dried over sodium sulfate, filtered and concentrated under a vacuum to give the crude compound 1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone (15 g), as a brown liquid. 1H NMR (400 MHz, DMSO) δ 8.03 (s, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.76 (d, J=8.4 Hz, 1H), 2.62 (s, 3H).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[CH:12]([OH:14])[CH3:13].I(C1C=CC=CC=1C(O)=O)(=O)=O>CS(C)=O.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:10])([F:11])[F:9])=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)C(C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 2 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic part was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 125.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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